molecular formula C18H17NO3S B11044215 1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

Cat. No.: B11044215
M. Wt: 327.4 g/mol
InChI Key: LNYJRXXHKKKIOQ-UHFFFAOYSA-N
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Description

1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics. This compound, with its unique structure, exhibits interesting photophysical and chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione typically involves the functionalization of anthracene derivatives. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for anthraquinone derivatives often involve large-scale oxidation processes. For example, the oxidation of anthracene using air or oxygen in the presence of a catalyst like vanadium pentoxide (V₂O₅) at high temperatures .

Chemical Reactions Analysis

Types of Reactions

1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium(VI) compounds, air, oxygen.

    Reducing Agents: Copper, hydrogen gas.

    Catalysts: Lewis acids (e.g., AlCl₃), metal catalysts (e.g., palladium complexes).

Major Products

The major products formed from these reactions include various substituted anthraquinones, anthrones, and other anthracene derivatives .

Scientific Research Applications

1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione stands out due to its unique diethyl(oxido)-lambda~6~-sulfanylidene functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable for specialized applications in organic electronics and photophysical research .

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

1-[[diethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione

InChI

InChI=1S/C18H17NO3S/c1-3-23(22,4-2)19-15-11-7-10-14-16(15)18(21)13-9-6-5-8-12(13)17(14)20/h5-11H,3-4H2,1-2H3

InChI Key

LNYJRXXHKKKIOQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(=O)CC

Origin of Product

United States

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